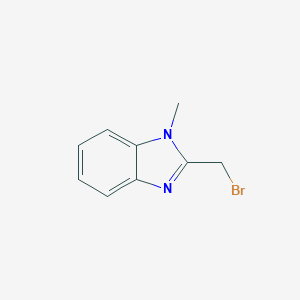

2-(Bromomethyl)-1-methyl-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(bromomethyl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEPMKWVPYPLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383549 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136099-52-0 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1-methyl-1H-benzimidazole

CAS Number: 136099-52-0

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a substituted benzimidazole with a molecular formula of C₉H₉BrN₂ and a molecular weight of 225.09 g/mol .[1] The benzimidazole core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for a variety of therapeutic agents.[2] The presence of a reactive bromomethyl group at the 2-position makes this compound a versatile intermediate for the synthesis of a wide range of derivatives.

| Property | Value | Source |

| CAS Number | 136099-52-0 | [1] |

| Molecular Formula | C₉H₉BrN₂ | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| IUPAC Name | 2-(bromomethyl)-1-methylbenzimidazole | [1] |

| Topological Polar Surface Area | 17.8 Ų | [1] |

| Monoisotopic Mass | 223.99491 Da | [1] |

Synthesis and Experimental Protocols

A plausible synthetic pathway involves a two-step process: the formation of 1,2-dimethyl-1H-benzimidazole and its subsequent bromination.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 1,2-dimethyl-1H-benzimidazole

This step involves the condensation of N-methyl-o-phenylenediamine with acetic acid.

-

Materials: N-methyl-o-phenylenediamine, glacial acetic acid, 4M Hydrochloric Acid, Sodium hydroxide solution.

-

Procedure:

-

A mixture of N-methyl-o-phenylenediamine (1 equivalent) and glacial acetic acid (2 equivalents) is heated under reflux in 4M HCl for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution until a precipitate forms.

-

The solid precipitate is collected by filtration, washed with cold water, and dried to yield 1,2-dimethyl-1H-benzimidazole.

-

Step 2: Bromination of 1,2-dimethyl-1H-benzimidazole

This step introduces the bromo group to the methyl substituent at the 2-position.

-

Materials: 1,2-dimethyl-1H-benzimidazole, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

-

Procedure:

-

To a solution of 1,2-dimethyl-1H-benzimidazole (1 equivalent) in dry carbon tetrachloride, N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added.

-

The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: A characteristic singlet for the bromomethyl protons (CH₂Br) would be expected around δ 4.6-4.9 ppm. The aromatic protons on the benzimidazole ring would appear in the range of δ 7.2-7.8 ppm. The N-methyl protons would likely appear as a singlet around δ 3.7-4.0 ppm.

-

¹³C NMR: The carbon of the bromomethyl group would be expected in the range of δ 25-35 ppm. The aromatic carbons would appear between δ 110-145 ppm, and the N-methyl carbon would be in the range of δ 30-35 ppm.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the benzimidazole ring, and a C-Br stretching frequency.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine.

Applications in Research and Drug Development

Benzimidazole derivatives are known for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][5] The title compound, this compound, serves as a key intermediate for synthesizing novel compounds with potential therapeutic value. The reactive bromomethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular libraries for biological screening.

Potential Therapeutic Applications:

-

Anticancer Activity: Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of kinases such as PIM-1 and CK2, and by acting as topoisomerase II inhibitors.[2]

-

Antimicrobial Activity: The benzimidazole scaffold is associated with broad-spectrum antibacterial and antifungal properties. Derivatives can be synthesized to target specific microbial enzymes or cellular processes.[6]

-

Kinase Inhibition: Many bromo-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer cell proliferation, such as EGFR, HER2, and CDK2.[2]

The general workflow for utilizing this compound in drug discovery is outlined below.

Caption: General workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its reactive nature allows for the straightforward synthesis of a multitude of derivatives, which can be screened for a wide range of biological activities. While specific experimental data for the title compound is limited in publicly available literature, this guide provides a framework based on the well-established chemistry and biological importance of the benzimidazole class of compounds. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound | C9H9BrN2 | CID 2795120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

An In-depth Technical Guide to 2-(Bromomethyl)-1-methyl-1H-benzimidazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-(Bromomethyl)-1-methyl-1H-benzimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a substituted benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. The key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂ | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| IUPAC Name | 2-(bromomethyl)-1-methylbenzimidazole | [1] |

| CAS Number | 136099-52-0 | [1] |

Biological Significance and Potential Applications

Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole core is considered a "privileged scaffold" in drug discovery.[2] Various derivatives have demonstrated a wide range of biological effects, including:

-

Antimicrobial Activity: Benzimidazole compounds have been shown to be effective against a variety of bacterial and fungal strains.[2][3] Their mechanism of action is believed to involve the inhibition of microbial growth.[4]

-

Anticancer Activity: Certain benzimidazole derivatives have been investigated for their potential as anticancer agents.[5]

-

Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs.[5]

-

Other Pharmacological Activities: Research has also explored their potential as anti-inflammatory, antioxidant, and anthelmintic agents.[2]

The bromomethyl group at the 2-position of this compound serves as a reactive site, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-benzimidazole (Intermediate)

This step involves the methylation of benzimidazole.

-

Materials:

-

Benzimidazole

-

Methyl iodide

-

Sodium hydroxide

-

Acetone

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve benzimidazole in acetone in a round-bottom flask.

-

Add a solution of sodium hydroxide.

-

Slowly add methyl iodide to the mixture while stirring.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-methyl-1H-benzimidazole.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Bromination of 1-methyl-1H-benzimidazole

This step introduces the bromomethyl group.

-

Materials:

-

1-methyl-1H-benzimidazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (or another suitable solvent)

-

-

Procedure:

-

Dissolve 1-methyl-1H-benzimidazole in carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under light for several hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography.

-

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

General Antimicrobial Mechanism of Action

While the specific signaling pathways for this compound are not detailed in the available literature, the general mechanism of action for benzimidazole-based antimicrobial agents is understood to involve the disruption of essential cellular processes in microorganisms.

References

- 1. This compound | C9H9BrN2 | CID 2795120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Physical Properties of 2-(Bromomethyl)-1-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(Bromomethyl)-1-methyl-1H-benzimidazole. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes information extrapolated from closely related benzimidazole derivatives to offer a robust predictive framework. Detailed experimental protocols for the synthesis and characterization of this compound are provided to facilitate further research and development.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzimidazole core, which is a prominent scaffold in medicinal chemistry. The presence of a bromomethyl group at the 2-position provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that much of the data is predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂ | PubChem[1] |

| Molecular Weight | 225.09 g/mol | ChemicalBook, PubChem[1][2] |

| Predicted Boiling Point | 337.0 ± 25.0 °C | - |

| Predicted Density | 1.52 ± 0.1 g/cm³ | - |

| Predicted pKa | 4.72 ± 0.10 | - |

| Computed XLogP3 | 2.6 | PubChem[1] |

| Topological Polar Surface Area | 17.8 Ų | PubChem[1] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Insoluble in water. | Extrapolated from related compounds[3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of this compound. These protocols are based on established methods for analogous compounds and may require optimization.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting with the methylation of a benzimidazole precursor followed by bromination.

Step 1: Synthesis of 1-methyl-2-(hydroxymethyl)-1H-benzimidazole (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)-1H-benzimidazole in a suitable solvent such as dimethylformamide (DMF).

-

Methylation: Add a methylating agent, for example, dimethyl sulfate or methyl iodide, to the solution. An appropriate base, such as potassium carbonate, should be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Bromination of 1-methyl-2-(hydroxymethyl)-1H-benzimidazole

-

Reaction Setup: Dissolve the intermediate from Step 1 in a suitable chlorinated solvent like dichloromethane or chloroform in a round-bottom flask.

-

Bromination: Cool the solution in an ice bath and add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise.

-

Reaction Conditions: Allow the reaction to proceed at a low temperature, gradually warming to room temperature. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.[6]

Characterization Protocols

Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) and record the temperature range from the onset of melting to the point where the entire sample becomes a clear liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include aromatic protons (around 7.2-7.8 ppm), a singlet for the bromomethyl protons (-CH₂Br), and a singlet for the N-methyl protons (-NCH₃).

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the carbon framework of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid sample.

-

Spectral Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. Characteristic peaks for the benzimidazole ring and C-Br stretching should be observed.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Analysis: Obtain the mass spectrum. The molecular ion peak [M]⁺ and the isotopic pattern characteristic of a bromine-containing compound ([M+2]⁺ with nearly equal intensity) should be observed.[7]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the condensation of N-methyl-o-phenylenediamine with glycolic acid to form the intermediate, (1-methyl-1H-benzo[d]imidazol-2-yl)methanol. This intermediate is subsequently brominated to yield the final product. This pathway is favored due to the accessibility of the starting materials and the generally good yields obtained.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of (1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Materials:

-

N-methyl-o-phenylenediamine

-

Glycolic acid

-

4 M Hydrochloric acid

-

Sodium hydroxide solution

-

Ethanol

Procedure:

-

A mixture of N-methyl-o-phenylenediamine (0.1 mol) and glycolic acid (0.12 mol) is prepared in 4 M hydrochloric acid (200 mL).

-

The reaction mixture is heated under reflux for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The solution is then carefully neutralized by the dropwise addition of a sodium hydroxide solution until a precipitate forms.

-

The solid precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from hot water to yield (1-methyl-1H-benzo[d]imidazol-2-yl)methanol as a crystalline solid.

Step 2: Synthesis of this compound

Materials:

-

(1-methyl-1H-benzo[d]imidazol-2-yl)methanol

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

(1-methyl-1H-benzo[d]imidazol-2-yl)methanol (0.05 mol) is dissolved in anhydrous diethyl ether or dichloromethane (150 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Phosphorus tribromide (0.02 mol) or thionyl bromide (0.06 mol) dissolved in the same anhydrous solvent is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields are dependent on reaction scale and purification methods.

| Step | Product | Starting Materials | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| 1 | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | N-methyl-o-phenylenediamine, Glycolic acid | 4 M HCl | 4 hours | Reflux | 85-90 |

| 2 | This compound | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, PBr₃ | Anhydrous Diethyl Ether | 3-4 hours | 0 °C to RT | 75-85 |

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Starting Materials for 2-(Bromomethyl)-1-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a key building block in the development of various pharmacologically active compounds. This document outlines the core synthetic strategies, details relevant experimental protocols, and presents key data in a structured format to facilitate research and development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its close analogs is presented in Table 1. Direct experimental data for this compound is limited in publicly available literature; therefore, data for structurally similar compounds are provided for comparative purposes.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| This compound | C₉H₉BrN₂ | 225.09 | Not Available | Solid | 136099-52-0 |

| 2-Bromo-1H-benzimidazole | C₇H₅BrN₂ | 197.03 | 191-196 | Solid | 54624-57-6[1] |

| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 175-177 | Crystalline Powder | 615-15-6[2] |

| 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | C₉H₈ClN₃O₂ | 225.63 | 180-182 | Yellow Solid | Not Available[3] |

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through several strategic pathways, each utilizing different starting materials. The three primary routes are:

-

Pathway A: Cyclocondensation of N-methyl-o-phenylenediamine. This is a direct approach where the benzimidazole ring is formed from a substituted o-phenylenediamine.

-

Pathway B: Bromination of 1,2-dimethyl-1H-benzimidazole. This pathway involves the initial formation of the methylated benzimidazole core followed by functionalization of the 2-methyl group.

-

Pathway C: N-methylation of 2-(bromomethyl)-1H-benzimidazole. This route first constructs the 2-(bromomethyl)benzimidazole scaffold, followed by methylation of the imidazole nitrogen.

Below are detailed descriptions of the starting materials and experimental protocols for each pathway.

Pathway A: Cyclocondensation of N-methyl-o-phenylenediamine

This pathway involves the reaction of N-methyl-o-phenylenediamine with a suitable C1 synthon containing a bromomethyl group, such as bromoacetic acid or bromoacetyl bromide.

Starting Materials:

-

N-methyl-o-phenylenediamine: This is the key precursor that forms the benzene and N-methyl-imidazole portions of the final molecule.

-

Bromoacetic acid or Bromoacetyl bromide: These reagents provide the bromomethyl-substituted carbon that will become the 2-position of the benzimidazole ring.

Experimental Protocol (Adapted from general benzimidazole synthesis):

A mixture of N-methyl-o-phenylenediamine (1.0 eq) and bromoacetic acid (1.1 eq) in a suitable solvent such as 4M hydrochloric acid or polyphosphoric acid is heated to reflux for 2-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as aqueous sodium hydroxide or sodium bicarbonate, to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Pathway B: Bromination of 1,2-dimethyl-1H-benzimidazole

This synthetic route first constructs the 1,2-dimethyl-1H-benzimidazole core, which is then subjected to benzylic bromination.

Starting Materials:

-

N-methyl-o-phenylenediamine: As in Pathway A, this forms the core benzimidazole structure.

-

Acetic Acid: This serves as the C1 synthon to provide the 2-methyl group.

-

N-Bromosuccinimide (NBS): A common reagent for the selective bromination of benzylic positions.[4][5]

-

Radical Initiator (e.g., AIBN or Benzoyl Peroxide): Used to initiate the radical bromination reaction.

Experimental Protocol:

Step 1: Synthesis of 1,2-dimethyl-1H-benzimidazole N-methyl-o-phenylenediamine (1.0 eq) is refluxed with acetic acid (excess) for several hours. The reaction is monitored by TLC. After completion, the excess acetic acid is removed under reduced pressure, and the residue is neutralized with a base to precipitate the product, which is then purified.

Step 2: Bromination of 1,2-dimethyl-1H-benzimidazole 1,2-dimethyl-1H-benzimidazole (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is refluxed and irradiated with a UV lamp to facilitate the reaction. The reaction is monitored by TLC until the starting material is consumed. The succinimide byproduct is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.

Pathway C: N-methylation of 2-(bromomethyl)-1H-benzimidazole

This approach involves the initial synthesis of 2-(bromomethyl)-1H-benzimidazole, followed by N-methylation.

Starting Materials:

-

o-Phenylenediamine: The foundational starting material for the benzimidazole core.

-

Bromoacetic Acid: Provides the C2 carbon with the bromomethyl group.

-

Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate): Used to introduce the methyl group at the N1 position.

-

Base (e.g., Sodium Hydride, Potassium Carbonate): To deprotonate the imidazole nitrogen, facilitating methylation.

Experimental Protocol:

Step 1: Synthesis of 2-(bromomethyl)-1H-benzimidazole o-Phenylenediamine (1.0 eq) is reacted with bromoacetic acid (1.1 eq) in 4M HCl under reflux for 2-4 hours. After cooling, the mixture is neutralized with a base to precipitate the crude 2-(bromomethyl)-1H-benzimidazole, which is then purified.

Step 2: N-methylation of 2-(bromomethyl)-1H-benzimidazole 2-(Bromomethyl)-1H-benzimidazole (1.0 eq) is dissolved in a suitable aprotic solvent such as DMF or acetone. A base like potassium carbonate (1.5-2.0 eq) is added, and the mixture is stirred. A methylating agent, such as methyl iodide (1.1 eq), is then added dropwise. The reaction is typically stirred at room temperature or gently heated for several hours until completion as monitored by TLC. The inorganic salts are filtered off, the solvent is removed in vacuo, and the resulting residue is purified by column chromatography to yield this compound.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound, applicable to all the discussed pathways with minor modifications, is outlined below.

Conclusion

The synthesis of this compound can be achieved through multiple reliable pathways. The choice of a particular route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For directness, Pathway A is advantageous, while Pathway C allows for the synthesis of a common intermediate that can be used to produce a variety of N-substituted analogs. Pathway B is a viable alternative if 1,2-dimethyl-1H-benzimidazole is readily available. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthetic strategy for their specific needs in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2-(Bromomethyl)-1-methyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide combines theoretical predictions with experimental data from closely related analogs to offer a robust framework for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar benzimidazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole core, the N-methyl protons, and the bromomethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 - 7.80 | m | 1H | Ar-H |

| ~ 7.30 - 7.45 | m | 3H | Ar-H |

| ~ 4.80 | s | 2H | -CH₂Br |

| ~ 3.80 | s | 3H | N-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are estimated based on known substituent effects on the benzimidazole ring system.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C2 (C=N) |

| ~ 142 | C7a |

| ~ 135 | C3a |

| ~ 124 | Ar-CH |

| ~ 123 | Ar-CH |

| ~ 120 | Ar-CH |

| ~ 110 | Ar-CH |

| ~ 31 | N-CH₃ |

| ~ 25 | -CH₂Br |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |

| ~ 1615 | Medium | C=N stretch (imidazole ring) |

| ~ 1490, 1450 | Strong | C=C stretch (aromatic ring) |

| ~ 1280 | Medium | C-N stretch |

| ~ 740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

| ~ 600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 224/226 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 145 | High | [M - Br]⁺ |

| 117 | Medium | [M - Br - HCN]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from N-methyl-o-phenylenediamine.

Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazol-2-yl)methanol

-

To a solution of N-methyl-o-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol or 4M HCl, add glycolic acid (1.2 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Bromination of (1-methyl-1H-benzo[d]imidazol-2-yl)methanol

-

Dissolve the product from Step 1 (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (1.1 eq.) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel.

Spectroscopic Analysis Protocol

General procedures for acquiring the spectroscopic data are as follows:

-

NMR Spectroscopy :

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy :

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Alternatively, a KBr pellet can be prepared.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Acquire the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

For EI-MS, introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

For high-resolution mass spectrometry (HRMS), ESI is typically used to confirm the elemental composition.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

In-depth Technical Guide: ¹H NMR of 2-(Bromomethyl)-1-methyl-1H-benzimidazole

A comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(Bromomethyl)-1-methyl-1H-benzimidazole remains elusive based on currently available scientific literature. While the synthesis and spectroscopic characterization of various benzimidazole derivatives are documented, specific and detailed ¹H NMR data—including chemical shifts (δ), multiplicities, coupling constants (J), and integration values—for the target compound, this compound, are not explicitly reported in the reviewed literature.

This guide aims to provide a framework for the analysis of this compound and presents related data for structurally similar molecules to aid researchers in their investigations. The core requirements for a detailed technical guide, including quantitative data tables, experimental protocols, and visualizations, cannot be fully met without access to the specific experimental data for the title compound.

Predicted ¹H NMR Spectral Data

In the absence of direct experimental data, a theoretical analysis of the expected ¹H NMR spectrum of this compound can be proposed based on the known effects of substituents on the benzimidazole core. The molecule possesses several distinct proton environments: the aromatic protons on the benzene ring, the methylene protons of the bromomethyl group, and the methyl protons on the imidazole nitrogen.

Expected Proton Signals:

-

Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to the asymmetry introduced by the N-methyl group, these protons are chemically non-equivalent and are expected to exhibit complex splitting patterns (multiplets). The specific chemical shifts will be influenced by the electron-donating nature of the imidazole ring and any anisotropic effects from the substituents.

-

Methylene Protons (-CH₂Br, 2H): The two protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electronegative bromine atom will deshield these protons, shifting their signal downfield, likely in the range of δ 4.5 - 5.5 ppm.

-

Methyl Protons (-NCH₃, 3H): The three protons of the N-methyl group are also expected to appear as a singlet. This signal is anticipated to be in the upfield region of the aromatic spectrum, typically around δ 3.5 - 4.5 ppm.

Experimental Protocols

While a specific protocol for acquiring the ¹H NMR spectrum of this compound is not available, a general procedure can be outlined based on standard practices for similar organic compounds.

General ¹H NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of the protons.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

-

NMR Spectrometer: Acquire the spectrum on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width, to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.

Synthesis and Logical Workflow

The synthesis of this compound typically involves the N-methylation of a suitable benzimidazole precursor followed by bromination of the 2-methyl group, or the cyclization of an appropriately substituted N-methyl-o-phenylenediamine with a bromoacetic acid derivative. A generalized synthetic workflow is depicted below.

Caption: A generalized synthetic workflow for this compound.

Conclusion

A definitive and detailed ¹H NMR analysis of this compound cannot be provided at this time due to the absence of published experimental data. Researchers and drug development professionals are encouraged to acquire and publish this fundamental characterization data to enrich the scientific literature and support further research and development involving this compound. The predicted spectral features and general experimental protocols outlined in this guide can serve as a valuable reference for future studies.

The Bromomethyl Group in Benzimidazoles: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of a bromomethyl group, particularly at the 2-position, provides a highly reactive handle for synthetic chemists, enabling the facile introduction of a wide array of functional groups. This reactivity has been extensively exploited in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in benzimidazoles, including key reactions, experimental protocols, and its application in the modulation of critical signaling pathways.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity of the bromomethyl group in benzimidazoles is through nucleophilic substitution, typically proceeding via an S_N_2 mechanism. The electron-withdrawing nature of the benzimidazole ring system enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a diverse range of nucleophiles. This allows for the straightforward synthesis of a vast library of derivatives with modified steric and electronic properties, crucial for optimizing pharmacological activity.

Common Nucleophilic Substitution Reactions

The versatility of the 2-bromomethylbenzimidazole core is demonstrated by its reaction with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield the corresponding substituted products.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Yield (%) |

| Amines | Piperidine | 2-(Aminomethyl)benzimidazole | 92% |

| Various primary/secondary amines | Substituted 2-(aminomethyl)benzimidazoles | 60-95% | |

| Thiols | Benzylthiol | 2-(Thiomethyl)benzimidazole | 88%[1] |

| Thiourea | 2-(Thiomethyl)benzimidazole intermediate | 92%[2] | |

| Substituted thiols | Substituted 2-(thiomethyl)benzimidazoles | 62-96%[1][2] | |

| Alkoxides | Sodium Ethoxide | 2-(Alkoxymethyl)benzimidazole | Varies |

| Phenoxides | Substituted Phenols | 2-(Phenoxymethyl)benzimidazole | Varies |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and derivatization of bromomethyl benzimidazoles. Below are representative protocols for the synthesis of the core intermediate and its subsequent reaction with common nucleophiles.

Synthesis of 2-(Bromomethyl)-1H-benzimidazole

This two-step procedure involves the initial formation of 2-(hydroxymethyl)-1H-benzimidazole, followed by bromination.

Step 1: Synthesis of (1H-Benzimidazol-2-yl)-methanol

-

Reagents: o-phenylenediamine, Glycolic acid, 4 M HCl, Aqueous sodium hydroxide solution.

-

Procedure: A mixture of o-phenylenediamine (0.25 mol) in 500 mL of 4 M HCl and glycolic acid (0.45 mol) in 250 mL of 4 M HCl is stirred and heated under reflux for 2 hours. The reaction mixture is then cooled, and the resulting solution is basified with an aqueous sodium hydroxide solution to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2-(Bromomethyl)-1H-benzimidazole

-

Reagents: (1H-Benzimidazol-2-yl)-methanol, Thionyl bromide, Cyclohexane, N,N-dimethylformamide (DMF).

-

Procedure: To a solution of (1H-Benzimidazol-2-yl)-methanol (0.04 mol) in 75 mL of cyclohexane and 2 mL of DMF (as a catalyst), thionyl bromide (5 mL) is added dropwise. The mixture is refluxed for 10 hours. After cooling, the reaction mixture is washed with water. The organic layer is dried over sodium sulfate and evaporated to yield the product.

Nucleophilic Substitution with a Thiol: Synthesis of 2-(Benzylthiomethyl)-1H-benzimidazole

-

Reagents: 2-(Chloromethyl)-1H-benzimidazole (can be substituted with 2-bromomethyl-1H-benzimidazole), Thiourea, Sodium hydroxide, Benzyl chloride, Ethanol.

-

Procedure:

-

Formation of the isothiouronium salt: A solution of 2-(chloromethyl)-1H-benzimidazole (57.2 mmol) and thiourea (57.2 mmol) in 50 mL of acetonitrile is refluxed for 1.5 hours. Upon cooling, the precipitate is filtered, washed with ethyl acetate, and dried to give the 2-methylbenzimidazole thiouronium chloride salt.[3]

-

Reaction with benzyl chloride: To a solution of the thiouronium salt (2.1 mmol) in 15 mL of absolute ethanol, a sodium hydroxide solution (2.5 eq, 0.35N) is added.[3] The mixture is stirred under reflux, and then a benzyl chloride derivative (2.52 mmol) is added.[3] The reaction is refluxed for an additional 2 hours. After cooling, the mixture is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography.[4]

-

Nucleophilic Substitution with an Amine: General Procedure

-

Reagents: 2-(Bromomethyl)-1H-benzimidazole, appropriate amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N), a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure: To a solution of 2-(bromomethyl)-1H-benzimidazole in the chosen solvent, the amine (typically 1.1-1.5 equivalents) and the base (typically 2 equivalents) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Modulation of Signaling Pathways in Drug Development

The ability to easily diversify the 2-substituent of the benzimidazole ring via the bromomethyl intermediate has made this scaffold a cornerstone in the development of targeted therapies. Benzimidazole derivatives have been shown to inhibit several key signaling pathways implicated in cancer and other diseases.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5][6] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality.[7] Several benzimidazole-based PARP inhibitors have been developed, with the benzimidazole core often mimicking the nicotinamide moiety of the NAD+ substrate.[8][9]

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[10][11] Dysregulation of the EGFR signaling pathway is a common driver of various cancers.[12][13] Benzimidazole derivatives have been designed to act as competitive inhibitors of ATP at the kinase domain of EGFR, thereby blocking downstream signaling cascades.[6][14]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[15] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis.[1][3][11]

Conclusion

The bromomethyl group on the benzimidazole ring is a powerful tool for medicinal chemists, providing a reactive site for the introduction of diverse functionalities. This versatility has been instrumental in the development of numerous compounds with significant therapeutic potential, particularly as inhibitors of key enzymes and signaling pathways involved in cancer. The straightforward and high-yielding nucleophilic substitution reactions of 2-bromomethylbenzimidazoles, coupled with a deep understanding of their biological targets, will continue to drive the discovery of novel and effective benzimidazole-based drugs. This guide serves as a foundational resource for researchers aiming to leverage the unique reactivity of this important synthon in their drug discovery and development endeavors.

References

- 1. academicjournals.org [academicjournals.org]

- 2. scirp.org [scirp.org]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. ClinPGx [clinpgx.org]

- 12. mcb.berkeley.edu [mcb.berkeley.edu]

- 13. microtubule polymerization or depolymerization Gene Ontology Term (GO:0031109) [informatics.jax.org]

- 14. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Stability of 2-(Bromomethyl)-1-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct stability studies on this specific molecule, this guide consolidates information from related benzimidazole derivatives and general principles of chemical stability to predict its degradation profile. It is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of this compound.

Core Chemical Properties and Inferred Stability

This compound possesses a reactive bromomethyl group attached to the C2 position of the 1-methyl-1H-benzimidazole core. This structural feature is the primary determinant of its chemical reactivity and, consequently, its stability. The benzimidazole ring itself, while relatively stable, is susceptible to degradation under certain conditions, particularly photolytic and oxidative stress.

Inferred Stability Profile:

| Parameter | Inferred Stability | Notes |

| Solid State | Likely stable under recommended storage conditions (cool, dark, dry).[1] | The hydrobromide salt form is generally more stable than the free base. |

| Solution Stability | Prone to degradation, particularly in protic and nucleophilic solvents. | The primary degradation pathway is likely hydrolysis of the bromomethyl group. |

| pH Sensitivity | Expected to be unstable in both acidic and basic aqueous solutions. | Hydrolysis is catalyzed by both acid and base. |

| Thermal Stability | Moderate stability; decomposition may occur at elevated temperatures. | The specific decomposition temperature is not readily available. |

| Photostability | Susceptible to photodegradation.[1][2] | Benzimidazole derivatives are known to be light-sensitive. |

| Oxidative Stability | Likely susceptible to oxidation.[1][3] | The benzimidazole ring and the bromomethyl group can be oxidized. |

Predicted Degradation Pathways

The chemical instability of this compound is primarily driven by the reactivity of the bromomethyl group and the susceptibility of the benzimidazole ring to certain environmental factors. The following are the most probable degradation pathways:

Hydrolysis

The most significant degradation pathway is likely the hydrolysis of the highly reactive bromomethyl group to a hydroxymethyl group, forming 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole. This reaction can be catalyzed by both acidic and basic conditions.

Caption: Predicted Hydrolysis Pathway.

Nucleophilic Substitution

The bromo- group is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. In the presence of nucleophiles (e.g., amines, alcohols, thiols), a variety of substitution products can be formed.

Caption: Predicted Nucleophilic Substitution Pathway.

Oxidation

Oxidative degradation can potentially occur at two sites: the benzimidazole ring and the bromomethyl group. Oxidation of the benzimidazole ring can lead to ring-opened products. The bromomethyl group could potentially be oxidized to an aldehyde, forming 1-methyl-1H-benzimidazole-2-carbaldehyde.

References

Navigating the Solubility of 2-(Bromomethyl)-1-methyl-1H-benzimidazole: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development engaged with 2-(Bromomethyl)-1-methyl-1H-benzimidazole. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its evaluation. By collating qualitative data from structurally similar benzimidazole derivatives and presenting detailed experimental protocols, this guide aims to empower researchers in their work with this and related chemical entities.

Executive Summary

This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound featuring a fused benzene and imidazole ring. This scaffold is of significant interest in medicinal chemistry. This guide addresses the critical gap in solubility data for this compound by providing insights from related molecules and outlining a robust experimental methodology for solubility determination.

Solubility Profile: Insights from Related Compounds

While specific quantitative solubility data for this compound is not currently available in published literature, the solubility of structurally related benzimidazole derivatives can offer valuable initial guidance. It is important to note that substitutions on the benzimidazole core, such as the N-methyl and the 2-bromomethyl groups, will influence the solubility profile.

For instance, the parent compound, benzimidazole, is known to be freely soluble in alcohol and soluble in aqueous solutions of acids and strong alkalis.[1] It is sparingly soluble in ether and practically insoluble in benzene and petroleum ether.[1] The related compound, 2-bromo-1H-benzimidazole, is noted to be soluble in dimethyl sulfoxide (DMSO).[2] The solubility of various other benzimidazoles has been studied in solvents like dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene.[3][4]

Table 1: Qualitative Solubility of Related Benzimidazole Derivatives

| Compound | Solvent | Solubility |

| Benzimidazole | Alcohol | Freely Soluble[1] |

| Benzimidazole | Ether | Sparingly Soluble[1] |

| Benzimidazole | Benzene, Petroleum Ether | Practically Insoluble[1] |

| 2-Bromo-1H-benzimidazole | DMSO | Soluble[2] |

This table provides a qualitative overview based on available data for related compounds and should be used as a preliminary guide.

Experimental Protocol for Solubility Determination

To address the absence of specific data, a standardized experimental protocol based on the widely used shake-flask method is detailed below. This method can be readily adapted to determine the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: A series of standard solutions of this compound should be prepared in a solvent in which it is freely soluble (e.g., a high concentration stock in DMSO, then diluted with the analytical mobile phase) to generate a calibration curve.

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.[2]

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[2]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate the generalized workflows for solubility determination and a common synthetic pathway for benzimidazole derivatives.

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Caption: A logical workflow for the synthesis and purification of a substituted benzimidazole.

References

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]

The Rise of the Benzimidazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core, a versatile heterocyclic scaffold, has proven to be a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted benzimidazoles, from their early identification as a key component of vitamin B12 to their development as potent anthelmintics, revolutionary proton pump inhibitors, and promising anticancer agents. This document details the synthetic evolution of this remarkable pharmacophore, presents key quantitative pharmacological data, and elucidates the intricate signaling pathways through which these compounds exert their therapeutic effects. Detailed experimental protocols for the synthesis and evaluation of key benzimidazole derivatives are provided to serve as a practical resource for researchers in the field.

A Historical Journey: The Unveiling of the Benzimidazole Pharmacophore

The story of substituted benzimidazoles begins not with a targeted drug discovery program, but with fundamental biochemical research. A pivotal moment came in the 1950s with the structural elucidation of vitamin B12, which revealed the presence of a 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole moiety.[1] This discovery sparked significant interest in the benzimidazole nucleus as a biologically relevant scaffold.

The first major therapeutic breakthrough arrived in 1961 with the discovery of thiabendazole, a potent broad-spectrum anthelmintic.[1] This marked the dawn of the benzimidazole anthelmintics, a class of drugs that revolutionized veterinary and human medicine in the fight against parasitic worm infections. The success of thiabendazole spurred extensive research, leading to the development of other key anthelmintics like mebendazole and albendazole.

The 1970s and 1980s witnessed another landmark in the history of benzimidazoles with the advent of proton pump inhibitors (PPIs). The journey began with the screening of compounds for antiviral activity, which serendipitously led to the discovery of timoprazole, a substituted benzimidazole with potent gastric acid antisecretory effects.[2] This discovery paved the way for the development of omeprazole, the first clinically approved PPI, launched in 1988.[3] Omeprazole and subsequent benzimidazole-based PPIs like lansoprazole and pantoprazole have transformed the treatment of acid-related gastrointestinal disorders.[3][4]

More recently, the versatile benzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents, with numerous derivatives demonstrating potent activity against a range of malignancies.[5]

Timeline of Key Discoveries:

-

1950s: The benzimidazole nucleus is identified as a core component of vitamin B12.[1]

-

1961: Discovery of thiabendazole, the first major benzimidazole anthelmintic.[1]

-

1970s: Development of other significant anthelmintics, including mebendazole.

-

Late 1970s: Discovery of timoprazole's antisecretory effects.[2]

-

1979: Synthesis of omeprazole.[3]

-

1988: Omeprazole is launched as the first proton pump inhibitor.[3]

-

1991: Lansoprazole, the second PPI, is launched in Europe.[3]

-

1994: Pantoprazole is first marketed in Germany.[3]

-

2000s-Present: Extensive research into benzimidazole derivatives as anticancer agents, with many compounds entering preclinical and clinical development.

Synthetic Strategies: Building the Benzimidazole Core

The synthesis of the benzimidazole scaffold is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This versatile reaction, often referred to as the Phillips-Ladenburg synthesis, allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.

A general workflow for the synthesis of 2-substituted benzimidazoles is depicted below:

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Therapeutic Applications and Mechanisms of Action

Substituted benzimidazoles have demonstrated remarkable therapeutic efficacy across a wide range of diseases. This section will delve into their major applications, presenting key pharmacological data and elucidating their mechanisms of action.

Anthelmintic Activity

Benzimidazole anthelmintics are a cornerstone of parasitic disease control in both human and veterinary medicine. Their primary mechanism of action involves the disruption of microtubule polymerization in parasitic worms.

Mechanism of Action: Tubulin Polymerization Inhibition

Benzimidazoles, such as albendazole and mebendazole, selectively bind to the β-tubulin subunit of the parasite's microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of these vital processes ultimately leads to the death of the parasite.

Caption: Mechanism of action of benzimidazole anthelmintics.

Table 1: Anthelmintic Activity of Key Benzimidazole Derivatives

| Compound | Target Organism | IC50 | Reference |

| Thiabendazole | Haemonchus contortus | 43 nM | [6] |

| Albendazole | Necator americanus | 119 nM | [6] |

| Mebendazole | Trichuris muris | - | - |

| Fenbendazole | Heligmosomoides polygyrus | - | - |

| Oxfendazole | - | - | - |

| Flubendazole | - | - | - |

Antiulcer Activity: Proton Pump Inhibition

Benzimidazole-based proton pump inhibitors (PPIs) have revolutionized the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. These drugs act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach.

Mechanism of Action: H+/K+-ATPase Inhibition

PPIs are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form, a sulfenamide intermediate, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition. This blockage of the proton pump prevents the final step in gastric acid secretion.

Caption: Mechanism of action of benzimidazole proton pump inhibitors.

Table 2: Inhibitory Potency of Key Benzimidazole PPIs

| Compound | Target | IC50 | Reference |

| Omeprazole | H+/K+-ATPase | - | - |

| Lansoprazole | H+/K+-ATPase | - | - |

| Pantoprazole | H+/K+-ATPase | - | - |

| Rabeprazole | H+/K+-ATPase | - | - |

| Esomeprazole | H+/K+-ATPase | - | - |

Anticancer Activity

The benzimidazole scaffold has emerged as a promising platform for the development of novel anticancer agents. These compounds exert their antitumor effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

3.3.1. Inhibition of Kinase Signaling Pathways

Many benzimidazole derivatives have been shown to inhibit key kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and components of the PI3K/AKT/mTOR pathway.

Caption: Inhibition of kinase signaling pathways by anticancer benzimidazoles.

3.3.2. Induction of Apoptosis

Several benzimidazole derivatives can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

Caption: Induction of the intrinsic apoptotic pathway by benzimidazole derivatives.

Table 3: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 | Target(s) | Reference |

| Flubendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |

| Parbendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |

| Oxibendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |

| Mebendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |

| Albendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |

| Fenbendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |

| Compound 5a | HepG-2 | ~2 µM | EGFR, VEGFR-2, PDGFR | [7] |

| Compound 5e | HepG-2 | ~2 µM | EGFR, VEGFR-2, PDGFR | [7] |

| DHW-221 | NSCLC | PI3Kα: 0.5 nM, mTOR: 3.9 nM | PI3K, mTOR | [8] |

| Compound 4w | A549 | 1.55 ± 0.18 µM | PI3K | [9] |

| Compound 23 | - | 98.6 nM | CK1δ | [10] |

| Unnamed | - | 0.001 µM | ITK | [11] |

| Compound 4c | - | BRAFV600E: 0.20-0.85 µM | BRAFV600E | [12] |

| Compound 4e | - | BRAFV600E: 0.20-0.85 µM | BRAFV600E | [12] |

| Compound 8b | MDA-MB-231 | 12.69 ± 0.84 to 12.83 ± 3.50 µM | Bcl-2 | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted benzimidazoles and for assays to evaluate their biological activity.

Synthesis of 2-Substituted Benzimidazoles (General Procedure)

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an aldehyde.

Materials:

-

o-phenylenediamine

-

Substituted aldehyde

-

Ethanol

-

Catalyst (e.g., engineered MgO@DFNS, or other suitable Lewis or Brønsted acids)

-

Reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction vessel, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (1.1 mmol) in ethanol.[14]

-

Add a catalytic amount of the chosen catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

-

Dry the purified product in an oven at an appropriate temperature.

-

Characterize the final product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and melting point determination.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the inhibitory effect of benzimidazole compounds on microtubule formation.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)

-

Microplate reader capable of measuring absorbance at 340 nm

-

Temperature-controlled cuvette holder or plate reader (37 °C)

Procedure:

-

Prepare a reaction mixture containing the polymerization buffer, GTP (e.g., 1 mM), and the test compound at various concentrations. Include appropriate vehicle and control wells.

-

Pre-warm the microplate or cuvettes to 37 °C.

-

Initiate the polymerization by adding purified tubulin to the reaction mixture.

-

Immediately place the plate or cuvettes in the temperature-controlled reader and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

-

Plot the absorbance values against time to generate polymerization curves.

-

Analyze the data to determine the effect of the test compound on the rate and extent of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the ability of benzimidazole derivatives to inhibit the activity of the gastric proton pump.

Materials:

-

H+/K+-ATPase-enriched microsomes (prepared from gastric mucosa, e.g., from hog or rabbit)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP solution

-

MgCl2 and KCl solutions

-

Test compound (dissolved in a suitable solvent)

-

Omeprazole (as a positive control)

-

Reagents for phosphate determination (e.g., Malachite Green-based reagent)

-

Microplate reader for colorimetric measurements

Procedure:

-

Prepare a reaction mixture containing the H+/K+-ATPase-enriched microsomes, assay buffer, MgCl2, and KCl.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specific time at 37 °C. Include vehicle and positive control wells.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture at 37 °C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Determine the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition of H+/K+-ATPase activity for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

The substituted benzimidazole scaffold has undeniably carved a significant niche in the landscape of medicinal chemistry. From its humble beginnings as a structural component of a vitamin to its current status as a privileged pharmacophore, the journey of benzimidazole is a testament to the power of chemical synthesis and biological screening in drug discovery. The development of potent anthelmintics and revolutionary proton pump inhibitors based on this core structure has had a profound impact on global health.

The future of substituted benzimidazoles appears equally promising. The growing body of research on their anticancer properties, particularly their ability to target multiple signaling pathways, opens up exciting avenues for the development of next-generation cancer therapeutics. Further exploration of their potential in other therapeutic areas, such as antiviral, antimicrobial, and anti-inflammatory applications, is also warranted. The continued refinement of synthetic methodologies, coupled with a deeper understanding of their mechanisms of action at a molecular level, will undoubtedly lead to the discovery of new and improved benzimidazole-based drugs with enhanced efficacy and safety profiles. This enduring scaffold is poised to remain a critical component in the armamentarium of medicinal chemists for years to come.

References

- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]